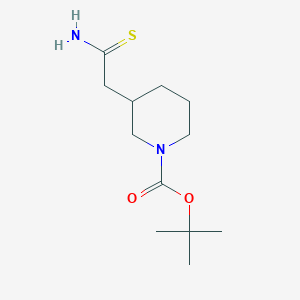![molecular formula C20H31N3O5 B2596368 Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate CAS No. 2097923-20-9](/img/structure/B2596368.png)
Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 4-(2-{3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)piperidine-1-carboxylate” is a chemical compound . It is an important intermediate in many biologically active compounds .
Synthesis Analysis
The synthesis of this compound involves several steps . The exact process may vary depending on the specific requirements of the synthesis .Molecular Structure Analysis
The molecular structure of this compound can be determined through various methods . The exact structure would depend on the specific synthesis process used .Chemical Reactions Analysis
This compound can undergo various chemical reactions . The exact reactions would depend on the conditions and the presence of other reactants .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various methods . The exact properties would depend on the specific synthesis process used .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Anticancer Drug Intermediate : This compound serves as a crucial intermediate in the synthesis of small molecule anticancer drugs. Its importance is highlighted by its role in the development of compounds targeting dysfunctional signaling pathways in cancer, specifically the PI3K/AKT/mTOR pathway, which plays a significant role in cell growth and survival. The efficient and high-yield synthesis method established for this compound facilitates the development of potent anticancer drugs that can potentially overcome drug resistance problems (Zhang et al., 2018).
Chemical Space Exploration : The synthesis of bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, related to the query compound, provides a pathway to novel compounds by enabling selective derivation on the azetidine and cyclobutane rings. This approach opens up access to chemical spaces complementary to piperidine ring systems, underscoring the potential of such intermediates in discovering new biologically active molecules (Meyers et al., 2009).
Nociceptin Antagonist Synthesis : An efficient synthesis method for 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, a key intermediate in the synthesis of nociceptin antagonists, illustrates the importance of such compounds in therapeutic applications. The method includes diastereoselective reduction and isomerization steps, highlighting the compound's role in creating drugs aimed at pain management and possibly other neurological disorders (Jona et al., 2009).
Enzyme Inhibition Studies : The compound's derivatives have been investigated for their ability to inhibit dihydrofolate reductase, a key enzyme in folate-mediated one-carbon metabolism. Despite structural modifications aimed at enhancing enzyme binding and inhibition, the results highlight the intricate balance between structural changes and biological activity, providing insights into designing more effective enzyme inhibitors (Rosowsky et al., 1994).
Eigenschaften
IUPAC Name |
tert-butyl 4-[2-[3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidin-1-yl]-2-oxoethyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O5/c1-20(2,3)28-19(27)21-8-6-14(7-9-21)10-18(26)22-11-15(12-22)13-23-16(24)4-5-17(23)25/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJPTKSDLPAAID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)N2CC(C2)CN3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine](/img/structure/B2596293.png)
![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)


![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)

![2-[(3-isobutyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2596308.png)
